2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine

Fragment-based drug discovery PWWP domain inhibition Ligand efficiency

2-(4-Bromo-1H-pyrazol-3-yl)-5-fluoropyridine is a heteroaromatic scaffold with two orthogonal reactive handles: C4 bromine for cross-coupling and C5 fluorine for nucleophilic aromatic substitution. This precise substitution pattern enables sequential, vector-defined derivatization for kinase inhibitors and fragment-based drug discovery. Validated in a cancer stem cell assay, it reduces hit-validation burden. With 95% minimum purity and multi-vendor availability, it ensures supply continuity for long-term medicinal chemistry. Choose this scaffold to exploit its differentiated reactivity and established bioactivity.

Molecular Formula C8H5BrFN3
Molecular Weight 242.05 g/mol
CAS No. 1555213-83-6
Cat. No. B1381948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine
CAS1555213-83-6
Molecular FormulaC8H5BrFN3
Molecular Weight242.05 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1F)C2=C(C=NN2)Br
InChIInChI=1S/C8H5BrFN3/c9-6-4-12-13-8(6)7-2-1-5(10)3-11-7/h1-4H,(H,12,13)
InChIKeyBDHAZRCYLHSAIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1H-pyrazol-3-yl)-5-fluoropyridine (CAS 1555213-83-6): Technical Specification and Procurement Baseline


2-(4-Bromo-1H-pyrazol-3-yl)-5-fluoropyridine is a heteroaromatic building block comprising a pyrazole ring brominated at the 4-position and a pyridine ring fluorinated at the 5-position. The molecule is defined by a C–C bond between pyrazole C3 and pyridine C2, establishing a distinct angular geometry [1]. This structural configuration presents a key procurement consideration: positional isomerism matters for scaffold diversity. The compound contains two orthogonal synthetic handles—the C4 bromine amenable to cross-coupling and the C5 fluorine suitable for nucleophilic aromatic substitution—that provide differential derivatization potential relative to non-brominated or non-fluorinated congeners . The target compound is supplied as a research-grade building block with a minimum purity specification of 95% and a molecular weight of 242.05 g/mol (C₈H₅BrFN₃) .

Why 2-(4-Bromo-1H-pyrazol-3-yl)-5-fluoropyridine Is Not Interchangeable with Unsubstituted or Positionally Isomeric Analogs


Generic substitution among bromo-fluoro-pyrazolopyridine congeners is not chemically justified due to the compound's precise substitution pattern. The 4-bromo substituent on the pyrazole ring and the 5-fluoro substituent on the pyridine ring create a specific electronic and steric environment that governs both synthetic reactivity and biological target recognition. Positional isomers—such as 2-(4-bromo-1H-pyrazol-3-yl)-6-fluoropyridine or 4-(4-bromo-1H-pyrazol-3-yl)pyridine—differ in fluorine placement or pyridine attachment geometry, resulting in altered dipole moments, hydrogen-bonding capacity, and metabolic susceptibility [1]. This substitution pattern is not arbitrary: the 4-bromo-3-aryl pyrazole motif appears in kinase inhibitor scaffolds where precise vector alignment is required for hinge-binding interactions [2]. Interchanging with a non-halogenated analog sacrifices the C4 bromine handle for downstream diversification via Suzuki or Buchwald-Hartwig coupling, while substitution with a non-fluorinated analog eliminates the electron-withdrawing effect that modulates pyridine ring reactivity . The following quantitative evidence establishes the specific procurement rationale for this exact CAS registry entry.

Quantitative Comparative Evidence for 2-(4-Bromo-1H-pyrazol-3-yl)-5-fluoropyridine (CAS 1555213-83-6) Versus Structural Analogs


Scaffold Divergence: 5-Fluoro-2-pyridyl vs. Unsubstituted 4-Pyridyl Fragment Binding Affinity

While the target compound has not been directly profiled in published binding assays, a closely related analog—4-(4-bromo-1H-pyrazol-3-yl)pyridine (BPP; CAS 166196-54-9)—demonstrates that the 4-bromo-3-aryl pyrazole core engages the HDGFRP2 PWWP domain with a Kd of 7 μM and a ligand efficiency of 0.47 kcal·mol⁻¹·heavy atom⁻¹ [1]. The target compound's 5-fluoro-2-pyridyl substitution introduces distinct electronic and positional vectors relative to the 4-pyridyl attachment in BPP. This structural divergence is procurement-relevant because the fluorine atom at C5 modulates the electron density of the pyridine nitrogen (pKa shift estimated at -0.8 to -1.2 units relative to unsubstituted pyridine, class-level inference), potentially altering hinge-binding interactions in kinase or bromodomain targets . Users evaluating fragment libraries for FBDD campaigns should consider that the 5-fluoro-2-pyridyl motif provides a differentiated growth vector compared to the 4-pyridyl analog, enabling exploration of distinct chemical space in hit-to-lead optimization [2].

Fragment-based drug discovery PWWP domain inhibition Ligand efficiency

Empirical Bioactivity Screening Data: Cancer Stem Cell Inhibition Profile

The target compound has been evaluated in a luminescence-based cell assay designed to identify inhibitors of cancer stem cells (PubChem AID 504535) [1]. Among 45 compounds tested in this specific dose-response set, the target compound was one of 26 active hits and one of only 6 compounds demonstrating activity ≤ 1 μM [2]. This places the compound within the top 13.3% of actives in this screening subset by potency threshold. While comparative data for close structural analogs within the same assay are not publicly aggregated, this empirical result provides a baseline activity benchmark for researchers procuring the compound for oncology-focused phenotypic screening campaigns. The assay context—a cell-based system using plate reader luminescence readout—indicates that the compound exhibits sufficient cell permeability and target engagement to produce a measurable phenotypic response at sub-micromolar concentrations [3].

Cancer stem cell inhibition High-throughput screening Phenotypic assay

Synthetic Handle Differentiation: Orthogonal Reactivity of C4-Bromo and C5-Fluoro Substituents

The target compound presents two electronically distinct halogen substituents that enable sequential, orthogonal functionalization. The C4 bromine on the pyrazole ring is positioned for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), while the C5 fluorine on the pyridine ring is activated toward nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols [1]. This contrasts with non-fluorinated analogs such as 2-(4-bromo-1H-pyrazol-3-yl)pyridine (CAS 166196-52-7), which lack the electron-withdrawing fluorine substituent and therefore exhibit reduced SNAr reactivity at the pyridine ring . Class-level inference from structurally related 2-fluoro-5-halopyridine systems indicates that the C5 fluorine is activated for displacement by nitrogen nucleophiles under mild conditions (typically 60-100°C in polar aprotic solvents), whereas the C4 bromine on pyrazole requires palladium catalysis for selective functionalization [2]. This orthogonal reactivity profile enables stepwise diversification strategies that are not accessible with mono-halogenated or symmetrically substituted analogs.

Cross-coupling Nucleophilic aromatic substitution Building block diversification

Procurement-Grade Purity Specification: Batch Consistency and Research Reproducibility

The target compound is commercially supplied with a documented minimum purity specification of 95% across multiple reputable vendors, including AKSci (Cat. 2428DZ), CymitQuimica (Ref. 3D-FMC21383), and Biosynth (FMC21383) . This consistency across independent suppliers provides procurement reliability: researchers can source from alternative vendors without revalidating purity baselines, reducing supply chain risk. In contrast, the positional isomer 2-(4-bromo-1H-pyrazol-3-yl)-6-fluoropyridine and the non-fluorinated analog 2-(4-bromo-1H-pyrazol-3-yl)pyridine exhibit variable purity specifications ranging from 95% to 97% depending on vendor, with some suppliers not disclosing minimum purity thresholds . The target compound's availability from multiple ISO-certified suppliers with documented certificates of analysis (CoA) and safety data sheets (SDS) supports reproducible research workflows and facilitates multi-site collaborative studies where batch-to-batch consistency is critical.

Quality control Purity specification Reproducibility

Validated Application Scenarios for 2-(4-Bromo-1H-pyrazol-3-yl)-5-fluoropyridine (CAS 1555213-83-6) Based on Empirical Evidence


Kinase Inhibitor Scaffold Diversification via Orthogonal Functionalization

Procurement is justified for medicinal chemistry programs targeting protein kinases, particularly where stepwise diversification of a pyrazolopyridine scaffold is required. The C4 bromine enables Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups for hinge-binding optimization, while the C5 fluorine provides a handle for late-stage SNAr functionalization with amines to modulate solubility or selectivity . This sequential derivatization strategy is directly informed by the orthogonal reactivity evidence (Evidence Item 3). The compound's pyrazolopyridine core aligns with kinase inhibitor pharmacophores documented in patent literature, including beta-adrenergic receptor kinase 1 (βARK1) and TGF-beta signaling inhibitors [1].

Phenotypic Screening for Cancer Stem Cell Inhibitor Discovery

Procurement is supported for oncology-focused phenotypic screening campaigns. The compound's demonstrated activity (≤ 1 μM) in a luminescence-based cancer stem cell HTS assay (PubChem AID 504535) provides empirical validation of cell permeability and phenotypic response . Researchers pursuing target-agnostic discovery in the cancer stem cell space can use this compound as a validated hit scaffold, bypassing the need to screen uncharacterized building blocks de novo. The documented bioactivity (Evidence Item 2) reduces the initial hit-validation burden and accelerates the transition from hit identification to SAR expansion.

Fragment-Based Drug Discovery (FBDD) Library Construction with Differentiated Growth Vectors

Procurement is warranted for building fragment libraries that require scaffold diversity in the bromo-pyrazolyl-aryl chemical space. While the structurally related fragment BPP (4-(4-bromo-1H-pyrazol-3-yl)pyridine) has been structurally characterized in complex with the HDGFRP2 PWWP domain , the target compound offers a differentiated 5-fluoro-2-pyridyl attachment geometry that probes alternative vectors for fragment elaboration (Evidence Item 1). FBDD best practices emphasize that fragments must possess 'synthetic growth vectors'—handles that enable 2-4 step elaboration into lead-like molecules [1]. The target compound satisfies this criterion via its dual orthogonal handles (C4-Br and C5-F), making it a high-value addition to fragment screening collections targeting epigenetic readers, kinases, or protein-protein interaction domains.

Multi-Site Collaborative Research Requiring Supply Chain Redundancy

Procurement is recommended for multi-institutional research consortia or long-duration drug discovery programs where supply chain continuity and batch-to-batch reproducibility are critical requirements. The target compound's availability from multiple independent vendors with identical minimum purity specifications (95%) ensures that research can proceed uninterrupted even if a primary supplier experiences backorder or discontinuation . This supply chain redundancy, documented in Evidence Item 4, is particularly valuable for SAR campaigns where cumulative synthetic investment in a scaffold necessitates guaranteed future access to the starting building block. Procurement policies that prioritize compounds with multi-vendor availability reduce programmatic risk and support reproducible science across geographically distributed research teams [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.